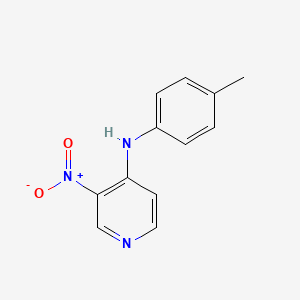

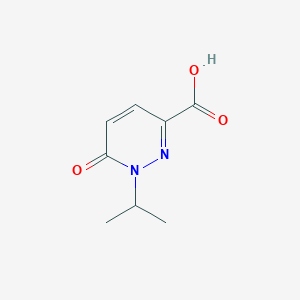

N-(4-methylphenyl)-3-nitropyridin-4-amine

Descripción general

Descripción

N-(4-methylphenyl)-3-nitropyridin-4-amine, also known as 4-MeMPhNP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science.

Aplicaciones Científicas De Investigación

-

Stabilizers for Nitrate Ester-Based Energetic Materials

- Field : Materials Science

- Application : The compound is used as a stabilizer for nitrate ester-based energetic materials .

- Method : The efficiency of the stabilizers was investigated using thermogravimetric analysis, Bergmann–Junk test, and differential scanning calorimetry .

- Results : The study provided insights into the mechanism of action of these stabilizers, their advantages, and drawbacks .

-

Synthesis of New Azo Compounds

- Field : Organic Chemistry

- Application : The compound is used in the synthesis of new azo compounds .

- Method : Maleic anhydride was reacted with p-aminophenol and p-toluidine in the presence of di-phosphorus pentoxide (P2O5) as a catalyst to produce two compounds: N-(4-hydroxy-phenyl)maleimide and N-(4-methylphenyl)maleimide .

- Results : The structures of these compounds were confirmed by CHN, FT-IR, 1H-NMR, 13C-NMR, mass spectrum, and UV/Vis spectroscopy .

-

Pharmaceutical Analytical Impurity (PAI)

- Field : Pharmaceutical Chemistry

- Application : The compound 3′-Demethyl-3′-N-[(4-Methylphenyl)Sulfonyl]Azithromycin is used in analytical testing to detect, identify, and measure pharmaceutical impurities .

- Method : This compound is used in early analytical R&D and process development .

- Results : The use of this compound advances the analytical R&D and process development .

-

Continuous Synthesis in Microflow System

- Field : Chemical Engineering

- Application : N-(3-Amino-4-methylphenyl)benzamide is a crucial building block of many drug candidates .

- Method : A continuous flow microreactor system was developed to synthesize this compound and determine intrinsic reaction kinetics parameters .

- Results : The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results .

-

Synthesis of a Novel Sulfonamide Compound

- Field : Organic Chemistry

- Application : The compound ( {4-nitrophenyl}sulfonyl)tryptophan (DNSPA) is synthesized from 4-nitrobenzenesulphonylchloride and L-tryptophan precursors .

- Method : The slow evaporation method was used to form single crystals of the named compound from methanolic solution .

- Results : The synthesis of a novel sulfonamide compound was reported .

-

Charged Polaron Polaritons in an Organic Semiconductor Microcavity

- Field : Physics

- Application : The transition of hole-doped 4,4′-cyclohexylidenebis[N,N-bis(4-methylphenyl)benzenamine] (TAPC) can be strongly coupled to the optical field in a planar microcavity to yield polaron polariton states .

- Method : The study involved the coupling of the transition of hole-doped TAPC to the optical field in a planar microcavity .

- Results : The study yielded polaron polariton states with a vacuum Rabi splitting >0.3 eV .

Propiedades

IUPAC Name |

N-(4-methylphenyl)-3-nitropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c1-9-2-4-10(5-3-9)14-11-6-7-13-8-12(11)15(16)17/h2-8H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHDKEJEGMXGIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C(C=NC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylphenyl)-3-nitropyridin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Mercapto-1,2,3-thiadiazol-5-yl)amino]benzoic acid](/img/structure/B1424954.png)

![1-{1-[(4-methylphenyl)sulfonyl]pyrrolidin-3-yl}-1H-pyrazole](/img/structure/B1424955.png)

![5-[(S)-1-Amino-2-methylpropyl]-2H-tetrazole](/img/structure/B1424959.png)

![5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid](/img/structure/B1424961.png)

![[3-(1-Naphthyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1424969.png)

![[4-(2-Chloroacetyl)phenyl]urea](/img/structure/B1424974.png)